molecular formula C17H16ClN3O B4783352 5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B4783352
M. Wt: 313.8 g/mol
InChI Key: CVZGFCOFKVDRJL-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-14-9-12(18)6-7-15(14)21(2)16(11)17(22)20-10-13-5-3-4-8-19-13/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGFCOFKVDRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloroindole, 1,3-dimethylindole, and pyridine-2-carboxaldehyde. The synthetic route may involve the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the indole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    N-alkylation: Alkylation of the indole nitrogen with pyridine-2-carboxaldehyde to form the N-(pyridin-2-ylmethyl) derivative.

    Carboxamide Formation: Conversion of the aldehyde group to a carboxamide group using reagents like ammonium acetate or other amide-forming agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1,3-dimethylindole: Lacks the N-(pyridin-2-ylmethyl) group.

    1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide: Lacks the chlorine atom at the 5-position.

    5-chloroindole-2-carboxamide: Lacks the 1,3-dimethyl and N-(pyridin-2-ylmethyl) groups.

Uniqueness

5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both the chlorine atom at the 5-position and the N-(pyridin-2-ylmethyl) group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
Reactant of Route 2
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5-chloro-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

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